molecular formula C7H11N3O2 B3197716 methyl 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylate CAS No. 1006486-07-2

methyl 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylate

Cat. No. B3197716
CAS RN: 1006486-07-2
M. Wt: 169.18 g/mol
InChI Key: PPPYRJSMLGWDHP-UHFFFAOYSA-N
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Description

  • Storage : Keep in a dark place, sealed, and stored at 2-8°C .


Synthesis Analysis

Several synthetic methods exist for pyrazoles, including multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl compounds. Notably, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles. Additionally, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates, which can be oxidized to yield various pyrazoles .


Molecular Structure Analysis

The molecular structure of methyl 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylate consists of a pyrazole ring with a carboxylate group and a methyl substituent. The nitrogen atoms at positions 1 and 2 form the pyrazole ring, while the carboxylate group is attached to carbon 3. The methyl group is located at position 5 .


Chemical Reactions Analysis

  • A radical addition followed by intramolecular cyclization affords the pyrazole skeleton in good yields under mild conditions with wide group tolerance .
  • The carbon-aluminum bond can react further with several electrophiles, providing access to 3,4,5-trisubstituted isoxazoles and 1,3,4,5-tetrasubstituted pyrazoles .

Mechanism of Action

  • The exact mechanism of action for methyl 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylate depends on its specific application. For instance, a molecular simulation study justified its potent in vitro antipromastigote activity .

Safety and Hazards

  • MSDS : Link to MSDS

properties

IUPAC Name

methyl 4-amino-1,5-dimethylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-4-5(8)6(7(11)12-3)9-10(4)2/h8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPYRJSMLGWDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701165727
Record name 1H-Pyrazole-3-carboxylic acid, 4-amino-1,5-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylate

CAS RN

1006486-07-2
Record name 1H-Pyrazole-3-carboxylic acid, 4-amino-1,5-dimethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006486-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxylic acid, 4-amino-1,5-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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